N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S2/c1-12-10-28-18(20-12)21-16(24)11-27-17-14-6-2-3-7-15(14)23(19(25)22-17)9-13-5-4-8-26-13/h10,13H,2-9,11H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFWBYSEPIOANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. The thiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Formula: C26H28N6O2S2
Molecular Weight: 520.67 g/mol
CAS Number: 666821-15-4
The biological activity of the compound is largely attributed to its ability to interact with various biological targets. The thiazole ring enhances the compound's lipophilicity and facilitates cellular uptake. The presence of the hexahydroquinazolin moiety suggests potential interactions with enzymes involved in metabolic pathways.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- Cell Line Studies: In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines such as MDA-MB-231. The increase in annexin V-FITC positive cells indicates significant apoptotic activity, with a reported increase of 22-fold compared to control groups .
2. Antimicrobial Activity
The compound has shown promising results against various bacterial strains:
- Inhibition Studies: The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of carbonic anhydrases (CAs), which are essential for bacterial growth and survival .
3. Anti-inflammatory Effects
Thiazole derivatives are often associated with anti-inflammatory properties:
- Inflammation Models: Preliminary data suggest that the compound may reduce inflammatory markers in cell cultures, although specific pathways remain to be elucidated.
Structure-Activity Relationship (SAR)
The structure of N-(4-methyl-1,3-thiazol-2-yl)-2-{...} plays a crucial role in its biological efficacy:
| Component | Contribution to Activity |
|---|---|
| Thiazole Ring | Enhances lipophilicity and bioactivity |
| Hexahydroquinazolin | Potential enzyme interaction |
| Acetamide Group | May influence solubility and stability |
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Thiazole Derivatives : A series of thiazole-based compounds were synthesized and evaluated for anticancer activity against various cell lines. Results indicated that modifications to the thiazole ring significantly affected cytotoxicity levels .
- Antimicrobial Efficacy : Research on thiazole-containing sulfonamides showed effective inhibition of bacterial growth through CA inhibition mechanisms. This study emphasizes the importance of structural components in determining antimicrobial potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of sulfanylacetamide-quinazolinone derivatives. Below is a comparison with structurally similar compounds reported in the literature:
Key Findings
Bioactivity and Solubility :
- The presence of the oxolan-2-ylmethyl group in the target compound may enhance solubility compared to analogues with purely aromatic substituents (e.g., sulfamoylphenyl in ).
- Thiazole-containing derivatives (e.g., ) often exhibit improved metabolic stability and kinase inhibition due to the heterocycle’s electron-rich nature .
Synthetic Challenges: The tetrahydrofuran moiety in the target compound introduces stereochemical complexity absent in simpler dihydroquinazolinones . Sulfanylacetamide coupling reactions (common in ) require careful optimization to avoid disulfide formation.
Spectroscopic Differentiation :
- NMR chemical shifts in regions corresponding to the oxolan-2-ylmethyl group (δ 3.50–4.50 ppm) and thiazole protons (δ 7.20–8.00 ppm) distinguish the target compound from analogues with phenyl or sulfamoyl groups .
- IR spectra of sulfanylacetamide derivatives consistently show C=O stretches near 1680 cm⁻¹, but additional peaks for oxolane (C-O-C) near 1100 cm⁻¹ would confirm the target’s structure .
Thermal and Physical Properties
Research Implications
- Drug Development : The oxolan-2-ylmethyl group could improve blood-brain barrier penetration, making the compound a candidate for CNS-targeted therapies .
- Structural Optimization : Comparative studies with highlight the need to balance solubility (via polar groups) and bioactivity (via aromatic/thiazole moieties).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
